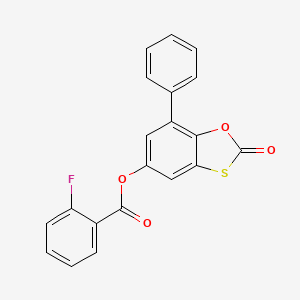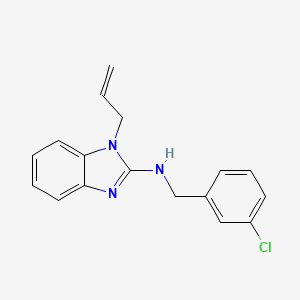![molecular formula C20H11ClN2O5 B11423794 (5Z)-3-(4-chlorophenyl)-6-hydroxy-5-[(4-oxo-4H-chromen-3-yl)methylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11423794.png)
(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-[(4-oxo-4H-chromen-3-yl)methylidene]pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-1-(4-CHLOROPHENYL)-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE: is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a chromenyl group, and a diazinane trione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-1-(4-CHLOROPHENYL)-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl and chlorophenyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The diazinane trione structure can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways.
Industry: Used in the development of advanced materials and chemical processes, contributing to innovations in various industrial sectors.
Mechanism of Action
The mechanism by which (5Z)-1-(4-CHLOROPHENYL)-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with specific molecular targets and pathways. The chromenyl group may interact with enzymes involved in oxidative stress pathways, while the diazinane trione structure may inhibit certain enzymes by binding to their active sites. These interactions can lead to modulation of cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
- (5Z)-1-(4-BROMOPHENYL)-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
- (5Z)-1-(4-METHOXYPHENYL)-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Comparison:
- Uniqueness: The presence of the chlorophenyl group in (5Z)-1-(4-CHLOROPHENYL)-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE imparts unique reactivity and biological activity compared to its bromophenyl and methoxyphenyl analogs.
- Reactivity: The chlorophenyl group can undergo different substitution reactions compared to the bromophenyl and methoxyphenyl groups, leading to diverse chemical transformations.
- Biological Activity: The specific interactions of the chlorophenyl group with biological targets may result in distinct pharmacological profiles, making it a valuable compound for drug discovery.
Properties
Molecular Formula |
C20H11ClN2O5 |
|---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
(5Z)-1-(4-chlorophenyl)-5-[(4-oxochromen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H11ClN2O5/c21-12-5-7-13(8-6-12)23-19(26)15(18(25)22-20(23)27)9-11-10-28-16-4-2-1-3-14(16)17(11)24/h1-10H,(H,22,25,27)/b15-9- |
InChI Key |
ZUEIYSISHUSEMB-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/structure/B11423732.png)
![1-(2-ethoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11423734.png)
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B11423736.png)
![4-methyl-N-{3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11423750.png)
![2-(ethylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11423756.png)
![N-butyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11423758.png)
![5-(4-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11423764.png)
![2-{3-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11423776.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenyl-N-(propan-2-yl)propanamide](/img/structure/B11423793.png)
![3-benzyl-8-(3-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423798.png)

